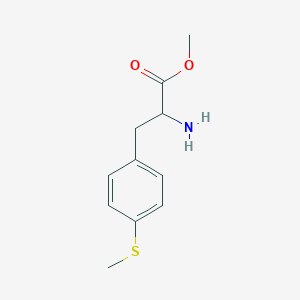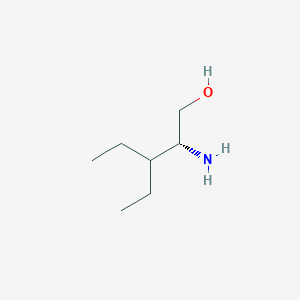
9-(2-Propyn-1-yl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Propyn-1-yl)-9H-fluorene: is an organic compound belonging to the fluorene family It is characterized by the presence of a propynyl group attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Propyn-1-yl)-9H-fluorene typically involves the alkylation of fluorene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Fluorene+Propargyl Bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(2-Propyn-1-yl)-9H-fluorene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding saturated hydrocarbon.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 9-(2-Propyn-1-yl)-9H-fluorene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its structural properties contribute to the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 9-(2-Propyn-1-yl)-9H-fluorene involves its interaction with molecular targets such as enzymes, receptors, and proteins. The propynyl group can form covalent bonds with nucleophilic sites on these targets, leading to conformational changes and modulation of biological activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
- 9-(2-Propyn-1-yl)-9H-carbazole
- Triphenyl(2-propyn-1-yl)phosphorane
- 2-(2-Propyn-1-yl)oxirane
Comparison: Compared to similar compounds, 9-(2-Propyn-1-yl)-9H-fluorene stands out due to its unique fluorene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
2768-94-7 |
|---|---|
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
9-prop-2-ynyl-9H-fluorene |
InChI |
InChI=1S/C16H12/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h1,3-6,8-12H,7H2 |
Clé InChI |
XXFLVFCBOHBKPQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


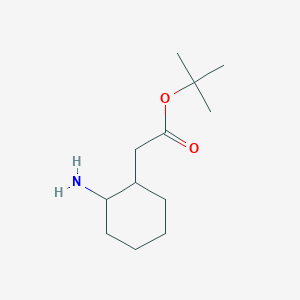
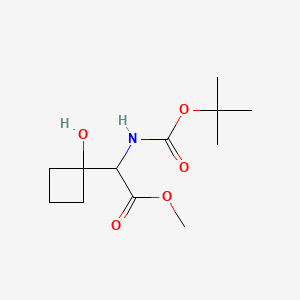

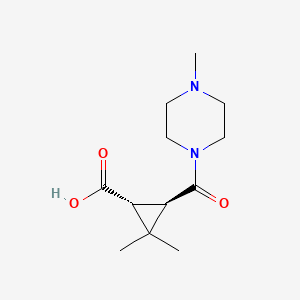
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)

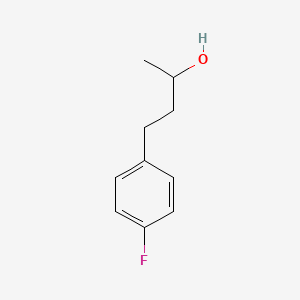
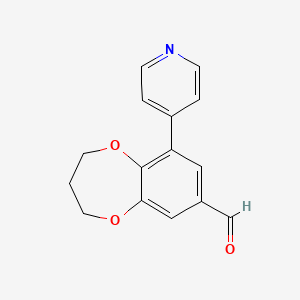
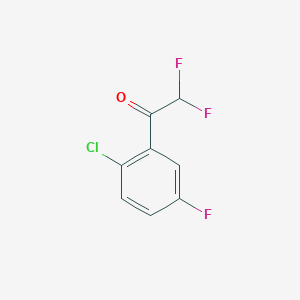
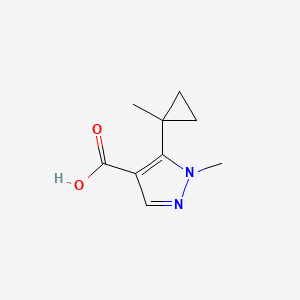

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
